molecular formula C15H18N4O2 B12227379 5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B12227379
M. Wt: 286.33 g/mol
InChI Key: FPDDRZUIBZYQPV-UHFFFAOYSA-N
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Description

5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxypyridine and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyridine derivative, followed by the formation of the pyrimidine ring and subsequent functionalization to introduce the oxolan-2-ylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxypyridin-3-yl)oxolan-3-amine: This compound shares structural similarities but differs in the position of the methoxy group and the nature of the substituents on the pyrimidine ring.

    4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide: Another related compound with a different functional group arrangement.

Uniqueness

5-(3-methoxypyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

5-(3-methoxypyridin-2-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H18N4O2/c1-20-13-5-2-6-16-14(13)11-8-17-15(18-9-11)19-10-12-4-3-7-21-12/h2,5-6,8-9,12H,3-4,7,10H2,1H3,(H,17,18,19)

InChI Key

FPDDRZUIBZYQPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=CN=C(N=C2)NCC3CCCO3

Origin of Product

United States

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